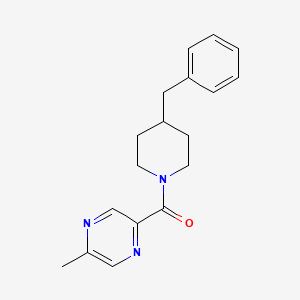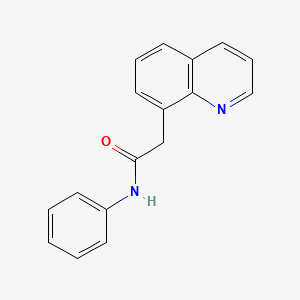
N-(2,5-dimethylphenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)cyclobutanecarboxamide, also known as DMCC, is a chemical compound that belongs to the class of cyclobutane carboxamides. DMCC is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. DMCC has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The exact mechanism of action of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)cyclobutanecarboxamide exerts its pharmacological effects by interacting with specific receptors in the body. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to interact with the cannabinoid receptors, which are involved in pain, inflammation, and immune function. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been shown to interact with the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been shown to have antimicrobial effects, which may be useful in the treatment of bacterial and fungal infections. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have anticancer activity, which may be useful in the treatment of cancer.
実験室実験の利点と制限
One of the advantages of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is that it is relatively easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been extensively studied for its potential applications in medicinal chemistry, making it a well-characterized compound. However, one of the limitations of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its pharmacological effects.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)cyclobutanecarboxamide. One area of research is to further investigate its mechanism of action, which may provide insights into how it can be optimized for specific therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)cyclobutanecarboxamide, which may inform the development of new drug formulations. Finally, there is a need for studies to investigate the safety and toxicity of N-(2,5-dimethylphenyl)cyclobutanecarboxamide, particularly in the context of its potential use as a therapeutic agent.
合成法
N-(2,5-dimethylphenyl)cyclobutanecarboxamide is synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanecarbonyl chloride. The reaction results in the formation of N-(2,5-dimethylphenyl)cyclobutanecarboxamide in high yields. The purity of N-(2,5-dimethylphenyl)cyclobutanecarboxamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against cancer cells and has been studied as a potential anticancer agent. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have activity against bacterial and fungal infections, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-10(2)12(8-9)14-13(15)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBIDDQUDUKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)






